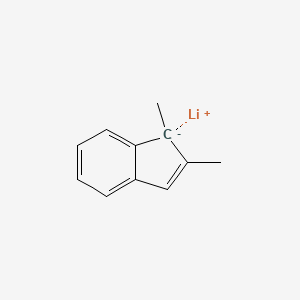![molecular formula C29H42Cl2CrN2O2 B6298024 [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-42-4](/img/structure/B6298024.png)
[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride is a coordination compound featuring a chromium(II) center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride typically involves the reaction of chromium(II) chloride with 2,4-Bis(N-2,4-dimethylphenylimino)pentane in the presence of tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the chromium(II) center. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling chromium compounds.
Chemical Reactions Analysis
Types of Reactions
[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride can undergo various types of chemical reactions, including:
Oxidation: The chromium(II) center can be oxidized to chromium(III) under certain conditions.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where THF or other ligands can be substituted.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents
Reduction: Hydrogen gas or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products Formed
Oxidation: Chromium(III) complexes
Reduction: Reduced organic products
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Chemistry
In chemistry, [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride is used as a catalyst in various organic reactions, including polymerization and coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s ability to undergo redox reactions makes it a potential candidate for studying redox processes in biological systems.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and materials. Its catalytic properties are particularly valuable in the production of polymers and other complex organic molecules.
Mechanism of Action
The mechanism by which [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride exerts its effects is primarily through its ability to coordinate with various substrates and facilitate redox reactions. The chromium(II) center can donate or accept electrons, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
- [2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride
- [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(III)-dichloride
Uniqueness
The uniqueness of [2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride lies in its specific ligand environment and the oxidation state of the chromium center. This combination provides distinct catalytic properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-N,4-N-bis(2,4-dimethylphenyl)pentane-2,4-diimine;dichlorochromium;oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.2C4H8O.2ClH.Cr/c1-14-7-9-20(16(3)11-14)22-18(5)13-19(6)23-21-10-8-15(2)12-17(21)4;2*1-2-4-5-3-1;;;/h7-12H,13H2,1-6H3;2*1-4H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCZSNCTUEZDA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C)CC(=NC2=C(C=C(C=C2)C)C)C)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42Cl2CrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
-chromium(III)-trichloride](/img/structure/B6298041.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
